molecular formula C7H10N2O3S B13269406 (6-Methoxypyridin-2-yl)methanesulfonamide

(6-Methoxypyridin-2-yl)methanesulfonamide

Cat. No.: B13269406
M. Wt: 202.23 g/mol
InChI Key: SXUCODPTDWVSNA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would produce an amine derivative .

Scientific Research Applications

(6-Methoxypyridin-2-yl)methanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Biological Activity

(6-Methoxypyridin-2-yl)methanesulfonamide is an organic compound notable for its biological activity, particularly in medicinal chemistry. This article delves into its structure, synthesis, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O3S, with a molecular weight of approximately 218.24 g/mol. The compound features a pyridine ring substituted with a methoxy group and a methanesulfonamide moiety, which contributes to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyridine Ring : Starting from pyridine derivatives.
  • Substitution Reactions : Introducing the methoxy and sulfonamide groups through nucleophilic substitution.
  • Purification : Utilizing techniques like crystallization or chromatography to achieve the desired purity.

Antibacterial Properties

The sulfonamide group in this compound is associated with antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial cell proliferation.

Case Study : A study demonstrated that derivatives of methanesulfonamide exhibited selective inhibition of cyclooxygenase enzymes, indicating potential anti-inflammatory properties alongside antibacterial effects .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor, particularly against cyclooxygenase enzymes involved in inflammatory pathways. This suggests its potential use in treating inflammatory diseases.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (μM)Reference
This compoundCyclooxygenase-115
N-(5-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamideCyclooxygenase-210

Interaction with Biological Targets

Studies have shown that this compound interacts with various biological targets, including receptors and enzymes. Its binding affinity to specific targets could provide insights into its mechanism of action and therapeutic potential.

Anticancer Activity

Emerging research also suggests potential anticancer properties. Compounds structurally similar to this compound have shown activity against various cancer cell lines.

Case Study : A related compound demonstrated IC50 values between 5–15 μM against lung carcinoma cell lines, indicating promising anticancer activity .

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

(6-methoxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C7H10N2O3S/c1-12-7-4-2-3-6(9-7)5-13(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)

InChI Key

SXUCODPTDWVSNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CS(=O)(=O)N

Origin of Product

United States

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